molecular formula C18H14N4S4 B2684961 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286726-74-6

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No. B2684961
M. Wt: 414.58
InChI Key: MQYVDTVNKZKCNK-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine is a useful research compound. Its molecular formula is C18H14N4S4 and its molecular weight is 414.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and characterization of novel Schiff base ligands comprising benzothiazole derivatives, demonstrating their optical and antibacterial properties. These ligands, when combined with lanthanide (III) ions, formed complexes exhibiting significant emissions and good antibacterial activity against pathogens such as Staphylococcus aureus and Propionibacterium acnes, indicating potential applications in materials science and biomedical research (Mishra et al., 2020).

Heterocyclic Chemistry

Another study described the facile and convenient synthesis of new thieno[2,3-b]-thiophene derivatives, highlighting the versatility of the starting compound in creating a diverse array of heterocyclic compounds. This work contributes to the field of heterocyclic chemistry by providing a method to synthesize compounds that could have applications in pharmaceuticals and materials science (Mabkhot et al., 2010).

Organic and Biomolecular Chemistry

Research into the versatile template of 4-bis(methylthio)methylene-2-phenyloxazol-5-one for synthesizing novel heterocyclic scaffolds has shown potential for creating compounds with unique properties. These scaffolds could find applications in the development of new therapeutic agents or in the study of biological systems (Amareshwar et al., 2011).

Material Science

In material science, a novel half-cut cruciform molecule exhibited morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli. This property suggests its application as a security ink, demonstrating the potential of benzothiazole derivatives in the development of advanced materials with specific environmental responsiveness (Lu & Xia, 2016).

Antimicrobial and Anticancer Activity

The synthesis and in-vitro anticancer activity of certain benzothiazole derivatives have been explored, with some compounds showing remarkable activity against various cancer lines. This highlights the potential for these compounds in therapeutic applications and as a basis for the development of new anticancer drugs (Waghmare et al., 2013).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S4/c1-8-6-9(2)13-12(7-8)20-17(24-13)22-16-19-10-4-5-11-15(14(10)25-16)26-18(21-11)23-3/h4-7H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYVDTVNKZKCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

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